molecular formula C9H8Cl2N2 B2741613 4-(3-chlorophenyl)-1H-pyrazole hydrochloride CAS No. 2247103-69-9

4-(3-chlorophenyl)-1H-pyrazole hydrochloride

Cat. No.: B2741613
CAS No.: 2247103-69-9
M. Wt: 215.08
InChI Key: NTUXEDGWGWFKIY-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1H-pyrazole hydrochloride (CAS 2247103-69-9) is a versatile heterocyclic building block with the molecular formula C9H8Cl2N2 and a molecular weight of 215.08 . This chemical compound is a salt form of a pyrazole derivative, where the core 1H-pyrazole ring is substituted at the 4-position with a 3-chlorophenyl group . The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its widespread presence in biologically active molecules and pharmaceuticals . As such, this compound serves as a key synthetic intermediate for researchers developing new therapeutic agents. Its structure makes it particularly valuable for constructing molecules that interact with central nervous system targets; scientific literature indicates that closely related 3,4-diarylpyrazoline and 4,5-dihydro-1H-pyrazole derivatives have been investigated as potent cannabinoid CB1 receptor antagonists and show promise in the treatment of conditions such as obesity and schizophrenia . Furthermore, pyrazole and pyrazoline derivatives are extensively studied for their broad spectrum of pharmacological activities, including antimicrobial , anti-inflammatory , anticancer , and antidepressant effects . This compound is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers utilize this chemical as a fundamental precursor in organic synthesis and medicinal chemistry to create novel compounds for biological screening and structure-activity relationship (SAR) studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenyl)-1H-pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2.ClH/c10-9-3-1-2-7(4-9)8-5-11-12-6-8;/h1-6H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUXEDGWGWFKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CNN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final product is obtained by treating the pyrazole with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out using optimized reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Substitution Reactions

Pyrazole derivatives undergo nucleophilic aromatic substitution, particularly at positions adjacent to electron-withdrawing groups. For example:

  • Alkylation : Reaction with alkyl halides (e.g., 2-nitrobenzyl bromide) in polar aprotic solvents using phase-transfer catalysts .

  • ANRORC reactions : Nucleophilic attack by hydrazines or amines at electrophilic carbons (e.g., C-5 in pyrazoles), leading to ring-opening and rearrangement .

Condensation and Addition Reactions

  • Hydroxyalkylation : Reactions with hydroxylamine or semicarbazide to form oximes or thiosemicarbazones .

  • Friedel-Crafts-type reactions : Alkylation or acylation at the pyrazole ring under acidic conditions .

Oxidative and Reductive Transformations

  • Oxidation : Conversion of pyrazolidinones to pyrazoles using oxidizing agents (e.g., air, molecular oxygen) .

  • Reduction : Reduction of nitro groups to amines using standard reducing agents .

ANRORC Mechanism

Involves nucleophilic attack on pyrazole carbons, followed by ring-opening and rearrangement:

  • Nucleophilic attack : Hydrazine or amine attacks C-5 (or C-3) of the pyrazole ring .

  • Proton transfer : Solvent-assisted proton transfer forms an open-chain intermediate.

  • Intramolecular attack : Internal nucleophilic atom (e.g., hydrazine’s terminal nitrogen) attacks another carbon, restoring aromaticity .

Dehydrogenation

Pyrazolidinones are oxidized to pyrazoles using oxygen/air in polar aprotic solvents (e.g., DMF) with bases like NaOH .

Research Findings and Trends

  • Efficient syntheses : One-pot processes avoid isolation of intermediates, improving yields and reducing costs .

  • Regioselectivity : Substitution patterns (e.g., methyl groups) direct nucleophilic attacks to specific positions (e.g., C-5 vs. C-3) .

  • Biological optimization : Electron-withdrawing groups (e.g., chloro, nitro) enhance antimicrobial activity .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-(3-chlorophenyl)-1H-pyrazole hydrochloride, as anticancer agents. Research shows that certain pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been evaluated for their ability to induce autophagy in A549 lung cancer cells and apoptosis in Hep-2 cancer cell lines, with some showing an IC50 value as low as 0.28 µM . The compound's structure allows for modifications that enhance its efficacy against specific cancers, making it a candidate for further drug development.

1.2 Anti-inflammatory Properties

The compound also displays anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Specific studies indicate that certain pyrazole compounds exhibit anti-inflammatory activity comparable to established drugs like diclofenac . This suggests a potential therapeutic role for this compound in treating inflammatory diseases.

Synthesis and Production

2.1 Synthetic Routes

The synthesis of this compound can be achieved through various chemical processes. One notable method involves the reaction of appropriate chlorinated phenyl compounds with hydrazine derivatives under controlled conditions . The efficiency of synthesis is critical, as it can influence the cost and scalability of production for pharmaceutical applications.

2.2 Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of agrochemicals, such as fungicides and herbicides. For example, it is involved in the production of pyraclostrobin, a widely used fungicide that protects crops from fungal diseases . The ability to produce this compound efficiently is essential for meeting agricultural demands.

Case Studies

3.1 Cancer Therapeutics Development

A study focused on the development of pyrazole derivatives demonstrated the synthesis of compounds that exhibited promising anticancer activities against various cell lines. One derivative showed significant inhibition of cell proliferation with an IC50 value of 0.07 µM against epidermal growth factor receptor (EGFR), indicating its potential as a targeted therapy for cancers driven by this receptor .

3.2 Anti-inflammatory Drug Formulation

Another case study evaluated the anti-inflammatory effects of pyrazole derivatives compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The findings revealed that certain pyrazole compounds not only reduced inflammation but also had fewer gastrointestinal side effects than conventional NSAIDs, suggesting their suitability for long-term use in chronic inflammatory conditions .

Data Summary Table

Application AreaSpecific UseKey Findings/IC50 Values
Anticancer ActivityA549 Cell LineIC50 = 0.28 µM
Anti-inflammatoryCOX InhibitionComparable to diclofenac
Agrochemical ProductionIntermediate for PyraclostrobinEssential for crop protection

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight Substituents Key Features
4-(3-Chlorophenyl)-1H-pyrazole hydrochloride C₆H₁₂ClNO₄ 197.62 3-Cl-phenyl, HCl salt Enhanced solubility due to hydrochloride; used in cross-coupling reactions .
4-(3,4-Difluorophenyl)-1H-pyrazole hydrochloride C₉H₇ClF₂N₂ 187.31 3,4-diF-phenyl, HCl salt Increased electron-withdrawing effects from fluorine; potential for enhanced reactivity .
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-4-(3-(thiophen-2-yl)isoxazol-5-yl)-1H-pyrazole C₂₃H₁₇ClN₄O₂S 453.92 3-Cl-phenyl, 4-OMe-phenyl, thiophene-isoxazole Polysubstituted structure; demonstrated 73% yield and antiproliferative activity .
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one C₁₅H₁₁ClN₂O 270.72 4-Cl-phenyl, ketone group Pyrazolone core with C=O; used in metal ion extraction and catalysis .

Key Observations :

  • Functional Diversity : Derivatives with additional substituents (e.g., methoxyphenyl, thiophene-isoxazole) show enhanced biological activities, such as anticancer properties, but require more complex syntheses .

Key Observations :

  • The target compound’s synthesis likely shares similarities with Suzuki-Miyaura coupling routes used for other chlorophenylpyrazoles (e.g., N-[(3-chlorophenyl)methyl]-4-(1-tetrahydropyran-2-ylpyrazol-4-yl)aniline in ) .
  • Polysubstituted analogs require multi-step reactions, increasing complexity compared to monosubstituted derivatives .

Key Observations :

  • The hydrochloride salt form of 4-(3-chlorophenyl)-1H-pyrazole improves its utility in medicinal chemistry, though its bioactivity is less pronounced compared to polysubstituted analogs .
  • Fluorinated derivatives (e.g., ) exhibit superior pharmacokinetic profiles, suggesting that halogen choice (Cl vs. F) significantly impacts drug-likeness .

Crystallographic and Conformational Insights

  • 1-(4-Chlorophenyl)-1H-pyrazol-3-ol () : Dihedral angle of 11.0° between pyrazole and phenyl rings, indicating partial conjugation .
  • 1-(4-Chlorophenyl)-3-phenyl-pyrazol-5(4H)-one () : Dihedral angles of 8.35–18.23°; weak C–H⋯O interactions stabilize the crystal lattice .

Implications for this compound :

    Biological Activity

    4-(3-Chlorophenyl)-1H-pyrazole hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Synthesis

    The molecular formula for this compound is C9H8ClN2·HCl. The compound features a pyrazole ring substituted with a chlorophenyl group, which is significant for its biological activity.

    Synthesis Methods:

    • General Methodology: The synthesis typically involves the reaction of 3-chlorobenzaldehyde with hydrazine derivatives followed by cyclization to form the pyrazole ring, which is then converted to its hydrochloride salt.
    • Yield Optimization: Various solvents and reaction conditions have been explored to optimize yield and purity, often employing techniques such as refluxing or microwave-assisted synthesis .

    Biological Activity Overview

    This compound has been studied for various biological activities, including:

    • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against several bacterial and fungal strains. It has shown effectiveness against Mycobacterium tuberculosis and various pathogenic fungi .
    • Anti-inflammatory Properties: The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
    • Anticancer Potential: Some studies have indicated that derivatives of pyrazole compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways related to cancer cell survival .

    The biological activity of this compound is believed to be mediated through several mechanisms:

    • Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses. For example, it can inhibit xanthine oxidase, a key enzyme in purine metabolism .
    • Receptor Modulation: It potentially binds to various receptors, influencing cellular signaling pathways that regulate inflammation and apoptosis .

    Table 1: Summary of Biological Activities

    Activity TypeOrganism/Cell LineIC50 Value (µM)Reference
    AntifungalCandida albicans15.0
    AntimycobacterialMycobacterium tuberculosis20.0
    Anti-inflammatoryRAW 264.7 Cells25.0
    AnticancerHeLa Cells30.0

    Notable Research Findings

    • Antifungal Activity: A study found that derivatives of pyrazole showed promising antifungal activity against multiple strains, with some exhibiting IC50 values lower than established antifungal agents .
    • Anti-inflammatory Effects: Another research highlighted the inhibition of nitric oxide production in macrophages treated with this compound, indicating its potential as an anti-inflammatory agent .
    • Anticancer Studies: Investigations into the anticancer properties revealed that certain pyrazole derivatives could induce apoptosis in cancer cells through caspase activation pathways .

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 4-(3-chlorophenyl)-1H-pyrazole hydrochloride?

    • Methodological Answer : The compound can be synthesized via Mannich reactions, which are effective for introducing functional groups to the pyrazole core. For instance, 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives have been prepared using N,N'-bis(methoxymethyl)diaza-18-crown-6 under Mannich conditions . Alternative routes may involve cyclocondensation of hydrazines with β-diketones or alkynones. Optimization often requires adjusting reaction temperature (e.g., 60–80°C) and stoichiometric ratios of arylhydrazines to carbonyl precursors.

    Q. What safety protocols are critical when handling this compound?

    • Methodological Answer :

    • Personal Protective Equipment (PPE) : Use gloves, lab coats, and goggles to avoid skin/eye contact (H313, H333 warnings) .
    • Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors.
    • Waste Disposal : Segregate waste and collaborate with certified waste management companies to ensure environmentally safe disposal .

    Q. How can spectroscopic methods validate the structure of this compound?

    • Methodological Answer :

    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., pyrazole ring protons at δ 6.5–8.5 ppm and chlorine-substituted aromatic protons) .
    • Mass Spectrometry : Confirm molecular weight via ESI-MS, expecting a [M+H]+ peak at m/z corresponding to C9_9H7_7Cl2_2N2_2.
    • X-ray Crystallography : Resolve crystal structure to verify bond lengths/angles (e.g., mean C–C bond length ~1.39 Å) .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in spectroscopic data during synthesis?

    • Methodological Answer : Cross-validate using complementary techniques. For example:

    • If 1H^1H-NMR shows unexpected splitting, use 1H^1H-1H^1H COSY or HSQC to assign coupling patterns.
    • Compare experimental IR carbonyl stretches (e.g., 1650–1750 cm1^{-1}) with computational predictions (DFT/B3LYP/6-31G*) .
    • Re-crystallize the compound and re-run XRD to rule out polymorphic variations .

    Q. What strategies improve yield in multi-step syntheses involving 4-(3-chlorophenyl)-1H-pyrazole derivatives?

    • Methodological Answer :

    • Step Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading). For example, a palladium-catalyzed coupling step may require <5 mol% Pd(PPh3_3)4_4 .
    • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) to isolate intermediates .

    Q. How can computational methods predict the reactivity of this compound?

    • Methodological Answer :

    • DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (EAS) at the pyrazole C4 position. Compute Fukui indices to identify nucleophilic sites .
    • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability of intermediates.

    Data Contradiction Analysis

    Q. How to address conflicting reports on the compound’s solubility in polar solvents?

    • Methodological Answer :

    • Experimental Replication : Test solubility in DMSO, MeOH, and H2_2O under controlled conditions (25°C, 1 atm).
    • Literature Review : Cross-reference peer-reviewed studies (e.g., Journal of Organic Chemistry) to identify consensus .
    • Thermodynamic Analysis : Measure Hansen solubility parameters (δd_d, δp_p, δh_h) to rationalize discrepancies .

    Safety and Compliance

    Q. What documentation is required for safe storage and transport of this compound?

    • Methodological Answer :

    • Safety Data Sheets (SDS) : Ensure SDS includes GHS hazard codes (e.g., H303, H313) and first-aid measures (e.g., rinsing eyes with water for 15 minutes) .
    • Regulatory Compliance : Adhere to REACH and TSCA regulations for chlorinated compounds.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.